

The Versatile Building Block: A Technical Guide to Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methoxy-2-nitrobenzoate**

Cat. No.: **B066586**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxy-2-nitrobenzoate is a valuable and versatile chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of complex organic molecules. [1] Its unique trifunctionalized aromatic ring, featuring a methyl ester, a methoxy group, and a nitro group, offers a rich platform for diverse chemical transformations, making it an important component in the fields of pharmaceutical and agrochemical research and development. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its utility in drug discovery.

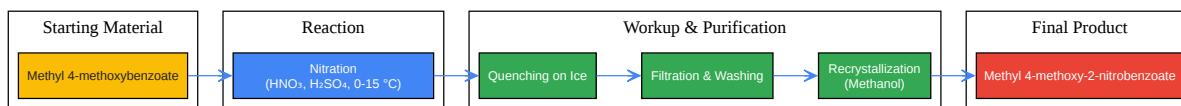
Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Methyl 4-methoxy-2-nitrobenzoate** is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	181871-73-8
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Appearance	Brown solid
Purity	≥ 97% (HPLC)
Storage Conditions	Store at 0-8 °C

Synthesis of Methyl 4-methoxy-2-nitrobenzoate

The primary route for the synthesis of **Methyl 4-methoxy-2-nitrobenzoate** involves the electrophilic nitration of a corresponding methyl 4-methoxybenzoate precursor. While a specific, validated protocol for this exact compound is not readily available in published literature, a general and adaptable methodology can be derived from standard nitration procedures of similar benzoate esters. The following protocol is based on established methods for the nitration of aromatic compounds.


Experimental Protocol: Nitration of Methyl 4-methoxybenzoate (General Procedure)

Materials:

- Methyl 4-methoxybenzoate
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Deionized Water
- Methanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add methyl 4-methoxybenzoate to pre-cooled concentrated sulfuric acid while maintaining the temperature below 10°C.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.
- Add the nitrating mixture dropwise to the solution of methyl 4-methoxybenzoate in sulfuric acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 15°C to minimize the formation of dinitrated byproducts.
- After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature to ensure the reaction proceeds to completion.
- Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will cause the crude product to precipitate.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
- The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure **Methyl 4-methoxy-2-nitrobenzoate**.

Logical Workflow for the Synthesis of **Methyl 4-methoxy-2-nitrobenzoate**:[Click to download full resolution via product page](#)A generalized workflow for the synthesis of **Methyl 4-methoxy-2-nitrobenzoate**.

Key Chemical Reactions and Applications in Drug Discovery

The strategic placement of the nitro, methoxy, and methyl ester groups on the aromatic ring makes **Methyl 4-methoxy-2-nitrobenzoate** a highly versatile intermediate for the synthesis of complex, biologically active molecules.[\[1\]](#)

Reduction of the Nitro Group

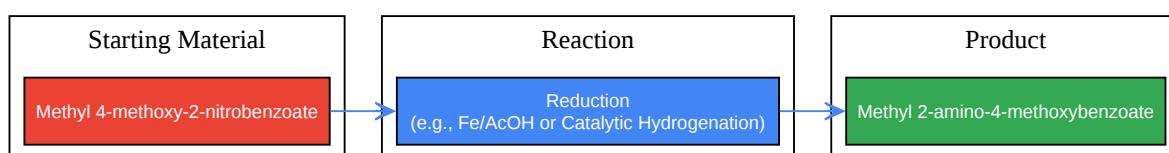
A pivotal transformation of **Methyl 4-methoxy-2-nitrobenzoate** is the reduction of its nitro group to an amine, yielding Methyl 2-amino-4-methoxybenzoate. This amino derivative serves as a crucial precursor for the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Reduction of a Nitrobenzoate Derivative (Adapted from a retracted source - handle with caution)

The following protocol is adapted from a retracted publication concerning the synthesis of a related compound, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, an intermediate in the synthesis of Gefitinib. It is crucial to note that the original paper has been retracted due to plagiarism; however, the experimental details may still offer procedural insights.

Materials:

- Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (as a representative nitrobenzoate)
- Iron powder
- Acetic acid
- Methanol
- Ethyl acetate
- Water


Procedure:

- To a suspension of powdered iron in acetic acid, a solution of the nitrobenzoate derivative in methanol is added dropwise at 50°C under a nitrogen atmosphere.
- The reaction mixture is stirred at 50-60°C for 30 minutes.
- The catalyst is removed by filtration and washed with methanol.
- The combined filtrate and washes are concentrated to remove the volatiles.
- The residue is poured into water and extracted with ethyl acetate.
- The combined organic layers are washed, dried, and concentrated to yield the amino-benzoate derivative.

Significance in Drug Synthesis:

The resulting anthranilate derivative (Methyl 2-amino-4-methoxybenzoate) is a key starting material for the synthesis of quinazoline and quinazolinone scaffolds. These heterocycles are core structures in a variety of approved drugs, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.

Workflow for the Reduction of the Nitro Group:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [asianpubs.org \[asianpubs.org\]](https://www.asianpubs.org)
- To cite this document: BenchChem. [The Versatile Building Block: A Technical Guide to Methyl 4-methoxy-2-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066586#methyl-4-methoxy-2-nitrobenzoate-as-a-chemical-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com